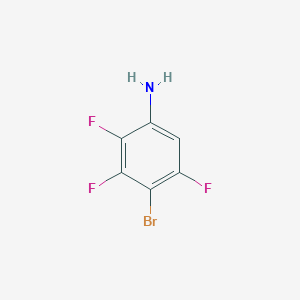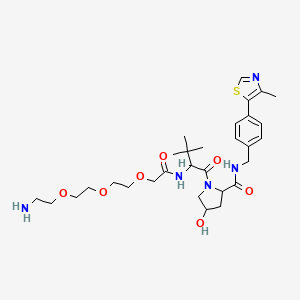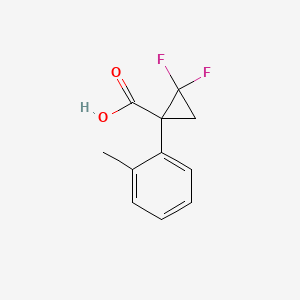
2,2-Difluoro-1-o-tolyl-cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-difluoro-1-(2-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a carboxylic acid group The compound also features a 2-methylphenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(2-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methylphenyl diazomethane with difluorocarbene, generated in situ from a difluoromethylene source such as sodium chlorodifluoroacetate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-1-(2-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2,2-difluoro-1-(2-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(2-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, which can influence its interaction with biological targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid
- 2,2-difluoro-1-methylcyclopropane-1-carboxylic acid
- 2,2-difluoro-1-phenyl-cyclopropanecarboxylic acid
Uniqueness
2,2-difluoro-1-(2-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms on the cyclopropane ring also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10F2O2 |
|---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O2/c1-7-4-2-3-5-8(7)10(9(14)15)6-11(10,12)13/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
QVTBCRXPYSTGEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)

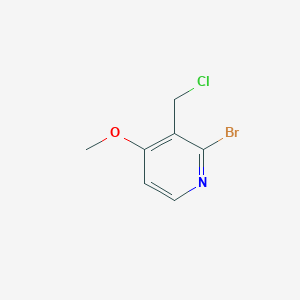
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
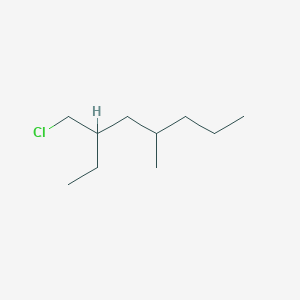
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13647834.png)
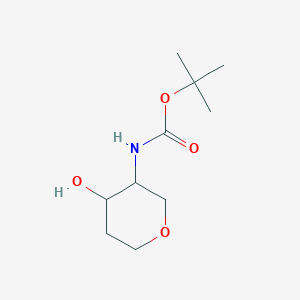
![4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)
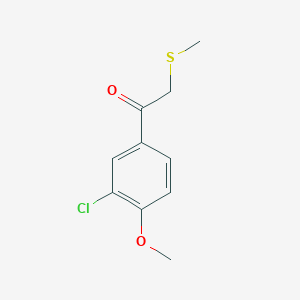
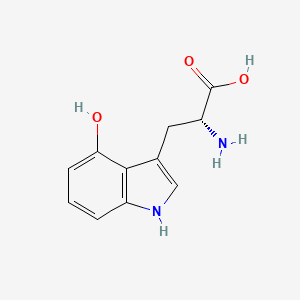
![3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647866.png)

